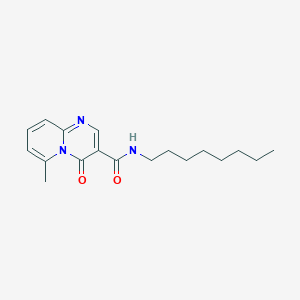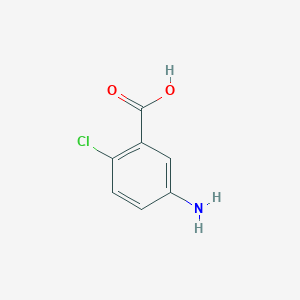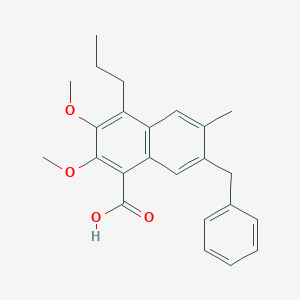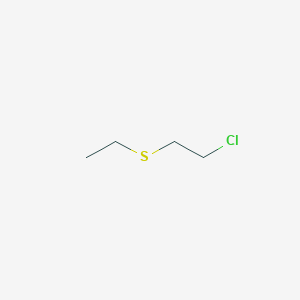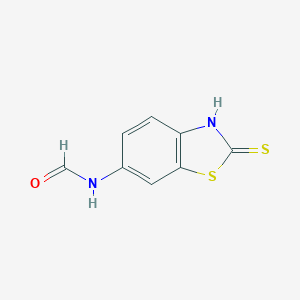
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide, commonly known as BTSA1, is a small molecule inhibitor that has been shown to selectively target the activity of the protein, TRIP13. This protein plays a crucial role in the mitotic checkpoint, which ensures the proper separation of chromosomes during cell division. BTSA1 has been widely studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
BTSA1 selectively binds to the ATP-binding pocket of TRIP13, inhibiting its activity and preventing proper chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint, which ultimately results in apoptosis.
Biochemische Und Physiologische Effekte
BTSA1 has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTSA1 in lab experiments is its selectivity for TRIP13, which allows for targeted inhibition of this protein. However, its potency may vary depending on the cell type and experimental conditions. Additionally, the multi-step synthesis process of BTSA1 can be time-consuming and costly.
Zukünftige Richtungen
1. Investigation of the potential of BTSA1 as a combination therapy with other targeted inhibitors.
2. Development of more efficient and cost-effective synthesis methods for BTSA1.
3. Exploration of the potential of BTSA1 for use in other diseases beyond cancer.
4. Investigation of the potential of BTSA1 for use in combination with immunotherapy.
Synthesemethoden
The synthesis of BTSA1 involves a multi-step process that begins with the reaction of 2-aminobenzenethiol and chloroacetic acid to form 2-(sulfanyl)benzoic acid. This compound is then reacted with thionyl chloride to produce 2-chlorobenzoic acid, which is subsequently reacted with 2-aminobenzothiazole to form the desired product, BTSA1.
Wissenschaftliche Forschungsanwendungen
BTSA1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of TRIP13, which is overexpressed in a variety of cancer types. Inhibition of TRIP13 activity leads to mitotic checkpoint defects and ultimately cell death. BTSA1 has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
116855-73-3 |
|---|---|
Produktname |
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide |
Molekularformel |
C8H6N2OS2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)formamide |
InChI |
InChI=1S/C8H6N2OS2/c11-4-9-5-1-2-6-7(3-5)13-8(12)10-6/h1-4H,(H,9,11)(H,10,12) |
InChI-Schlüssel |
UWNCYYSAPQELAU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC=O)SC(=S)N2 |
Kanonische SMILES |
C1=CC2=C(C=C1NC=O)SC(=S)N2 |
Synonyme |
Formamide, N-(2,3-dihydro-2-thioxo-6-benzothiazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



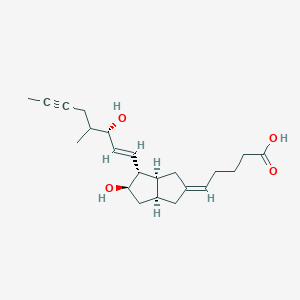

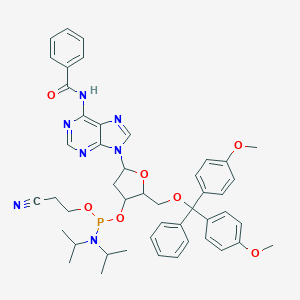
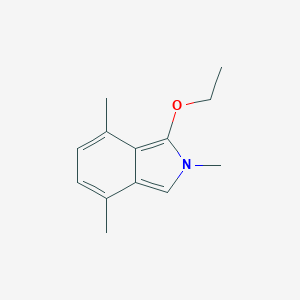
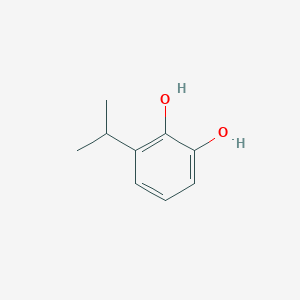
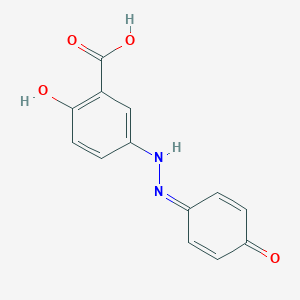
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
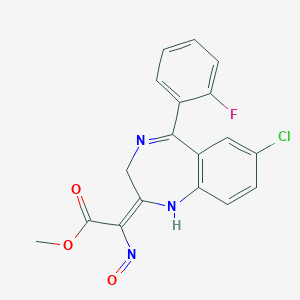
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
